![molecular formula C13H12FNOS B7511206 N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to reduce the levels of certain cytokines and chemokines that are associated with inflammation and cancer progression.
実験室実験の利点と制限
One of the major advantages of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
将来の方向性
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One of the most promising areas of research is the development of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide-based anti-cancer drugs. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to exhibit potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of research is the investigation of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide's mechanism of action. Understanding the molecular pathways that are targeted by N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide can provide valuable insights into its anti-cancer activity and potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration route for N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, as well as its pharmacokinetics and toxicity profile.
合成法
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 3-fluorobenzyl chloride with methylthiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain pure N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
科学的研究の応用
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPWVNYWDYORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
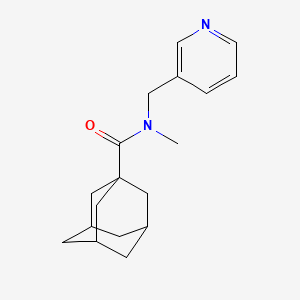
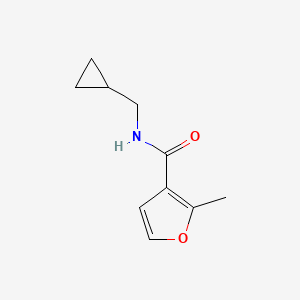
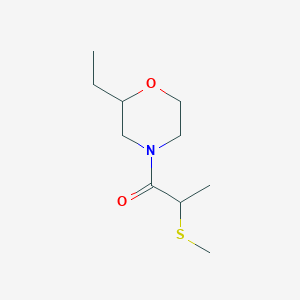
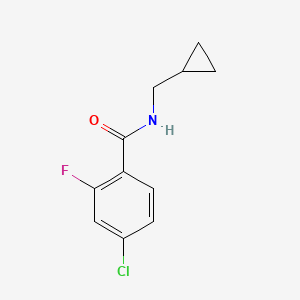
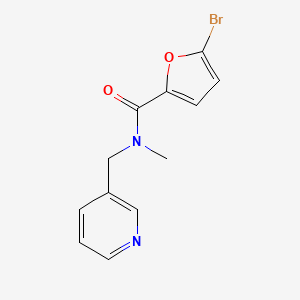
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
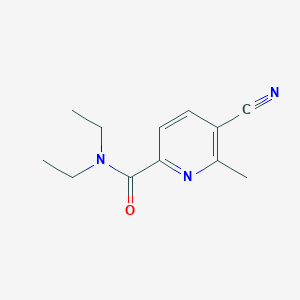

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)
